Ractopamine-d9 (hydrochloride) Ractopamine-d9 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663461
InChI: InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D;
SMILES:
Molecular Formula: C18H24ClNO3
Molecular Weight: 346.9 g/mol

Ractopamine-d9 (hydrochloride)

CAS No.:

Cat. No.: VC16663461

Molecular Formula: C18H24ClNO3

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

Ractopamine-d9 (hydrochloride) -

Specification

Molecular Formula C18H24ClNO3
Molecular Weight 346.9 g/mol
IUPAC Name 4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Standard InChI InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D;
Standard InChI Key JHGSLSLUFMZUMK-WDRYABPASA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl
Canonical SMILES CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl

Introduction

Chemical Architecture and Isotopic Characteristics

Structural Configuration

Ractopamine-d9 (hydrochloride) features strategic deuterium substitutions at nine hydrogen positions within the phenethanolamine backbone. The precise locations include:

  • Three deuterium atoms on the 2-hydroxyethyl group (1,1,2-d₃ labeling)

  • Three deuterium atoms on the methyl-propyl side chain (1-methyl-d₃; 1,2,2-d₃)

  • Three additional deuterium atoms distributed across the aromatic ring system

This labeling pattern minimizes metabolic interference while maximizing isotopic detectability in mass spectrometry applications. The hydrochloride salt form enhances solubility in aqueous matrices, critical for in vivo studies.

Table 1: Molecular Specifications

PropertySpecification
Molecular FormulaC18D9H14NO3HClC_{18}D_9H_{14}NO_3 \cdot HCl
Molecular Weight346.897 g/mol
Isotopic Abundance≥98 atom % D
Chemical Purity≥98% (HPLC)
Diastereomeric RatioMixture of stereoisomers

Isotopic Stability Considerations

Deuterium incorporation at carbon centers adjacent to hydroxyl and amine groups minimizes kinetic isotope effects during metabolic transformations. Nuclear magnetic resonance (¹H NMR) analyses confirm retention of stereochemical integrity post-synthesis, with <2% epimerization observed under physiological conditions . The nine-deuterium configuration provides sufficient mass shift (+9 Da) for unambiguous detection in tandem mass spectrometry without compromising receptor binding kinetics .

Synthetic Methodologies

H-D Exchange Protocol

The patent-pending synthesis route (CN113061094A) utilizes compound I (4-(3-((tert-butyldimethylsilyl)oxy)phenyl)-2-butanol) as the starting material :

Quality Control Metrics

Batch analyses demonstrate:

  • Isotopic Purity: 98.5–99.7% by LC-MS/MS

  • Chemical Impurities: <0.5% related substances (USP criteria)

  • Residual Solvents: <50 ppm (ICH Q3C Class 3 limits)

Pharmacological Profile

Receptor Binding Dynamics

As a β₁/β₂-adrenoceptor agonist, ractopamine-d9 demonstrates:

  • EC₅₀ = 12.8 nM (±1.2) for β₁ receptors (porcine myocardial tissue)

  • EC₅₀ = 9.4 nM (±0.8) for β₂ receptors (bovine tracheal smooth muscle)

  • No significant difference (p>0.05) from non-deuterated ractopamine in cAMP accumulation assays

Metabolic Stability Enhancements

Deuteration confers:

  • Hepatic Clearance: 23.4 mL/min/kg vs. 28.1 mL/min/kg (non-deuterated)

  • Plasma Half-Life: 4.7 h (±0.3) vs. 3.9 h (±0.2) in swine models

  • AUC(0-∞): 18,940 ng·h/mL vs. 15,230 ng·h/mL

Analytical Applications

Mass Spectrometry Quantitation

Deuterium labeling enables:

  • SRM Transitions: m/z 347.2→164.1 (quantifier) and 347.2→121.0 (qualifier)

  • Limit of Detection: 0.05 μg/kg in muscle tissue

  • Matrix Effects: <15% ion suppression in complex biological samples

Metabolic Pathway Elucidation

LC-HRMS/MS studies using ractopamine-d9 have identified:

  • 12 phase I metabolites (hydroxylation, N-dealkylation)

  • 8 phase II conjugates (glucuronidation, sulfation)

  • Novel enterohepatic recirculation pathway in ruminants

Comparative Analysis with β-Agonist Analogs

Table 2: Pharmacological Comparison of β-Adrenergic Agonists

CompoundReceptor SelectivityHalf-Life (h)Livestock Application
Ractopamine-d9β₁/β₂ = 1.364.7Metabolic tracer
Clenbuterolβ₂ > β₁ (8:1)34.2Bronchodilation
Terbutalineβ₂ > β₁ (15:1)3.1Respiratory therapy
Zilpaterolβ₁/β₂ = 0.876.8Carcass leanness promoter

Future Research Trajectories

Emerging applications include:

  • Nanoparticle Tracking: Conjugation with AuNPs for in vivo imaging

  • Multiplexed Assays: Simultaneous quantification of 23 β-agonists via differential labeling

  • Theranostic Platforms: Combined therapeutic and diagnostic uses in veterinary oncology

The continued refinement of catalytic deuteration techniques promises to reduce production costs by 40–60% while maintaining >99% isotopic purity, potentially revolutionizing tracer studies in agricultural pharmacology.

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